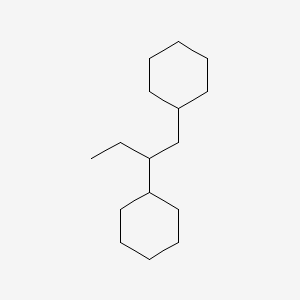![molecular formula C10H11NO2 B13811980 3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
3-[Bis(2-propynyl)amino]acrylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-propynyl)amino]acrylic acid methyl ester is an organic compound with the molecular formula C10H11NO2. It is known for its unique structure, which includes a bis(2-propynyl)amino group attached to an acrylic acid methyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-propynyl)amino]acrylic acid methyl ester typically involves the reaction of propargylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(2-propynyl)amino]acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propargyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other common reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
3-[Bis(2-propynyl)amino]acrylic acid methyl ester has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Research: Used in studies to understand its interactions with enzymes and other biomolecules
Mécanisme D'action
The mechanism of action of 3-[Bis(2-propynyl)amino]acrylic acid methyl ester involves its interaction with specific molecular targets. The bis(2-propynyl)amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Bis(2-propynyl)amino]propanoic acid methyl ester
- 3-[Bis(2-propynyl)amino]butanoic acid methyl ester
- 3-[Bis(2-propynyl)amino]pentanoic acid methyl ester
Uniqueness
3-[Bis(2-propynyl)amino]acrylic acid methyl ester is unique due to its acrylic acid methyl ester moiety, which imparts distinct reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 3-[bis(prop-2-ynyl)amino]prop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-4-7-11(8-5-2)9-6-10(12)13-3/h1-2,6,9H,7-8H2,3H3 |
Clé InChI |
DYJLFNQVLAFWNI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CN(CC#C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


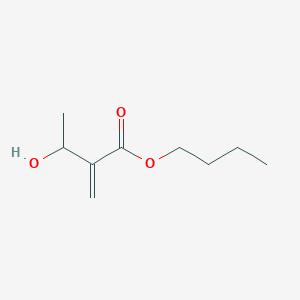
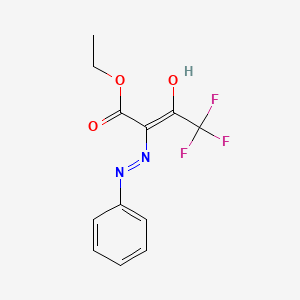
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
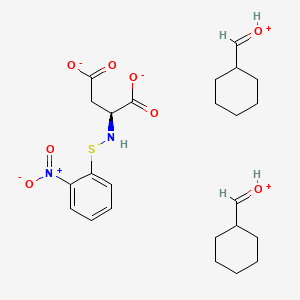
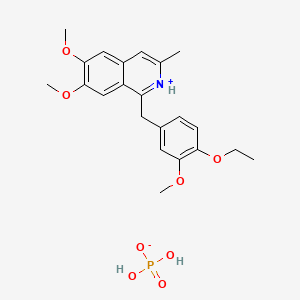
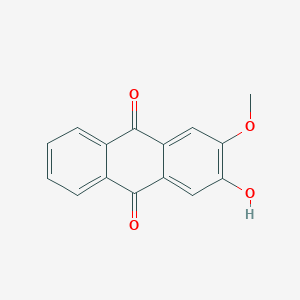

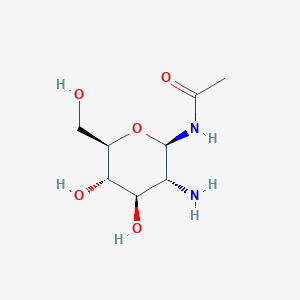
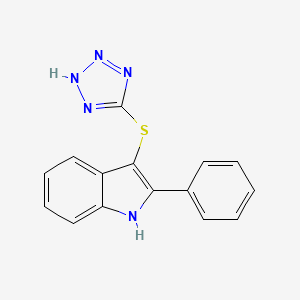

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)

